molecular formula C6H5BrN4O B12960805 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B12960805
M. Wt: 229.03 g/mol
InChI Key: OCDJWIMXKMQDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can form different ring structures through intramolecular cyclization.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide (NaOMe), xylene, and other nucleophiles. Reaction conditions often involve high temperatures and prolonged reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophile-induced rearrangement can lead to the formation of various pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives .

Scientific Research Applications

2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, the compound binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes such as Wnt signaling . The compound’s structure allows it to interact with various enzymes and receptors, modulating their functions and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of an amino group at the 2-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

2-amino-6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H5BrN4O/c7-3-1-4-5(12)9-6(8)10-11(4)2-3/h1-2H,(H3,8,9,10,12)

InChI Key

OCDJWIMXKMQDLA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC(=NN2C=C1Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.